molecular formula C17H15Cl2NO4 B515248 ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE

ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B515248
M. Wt: 368.2g/mol
InChI Key: YJKFYDVUGMFPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure that includes dichlorophenoxy and benzoic acid ethyl ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then coupled with 3-aminobenzoic acid ethyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The dichlorophenoxy moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy structure.

    3-(4-Chlorophenoxy)benzoic acid: Another compound with a phenoxy and benzoic acid structure.

Uniqueness

ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy and benzoic acid ethyl ester moieties make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2g/mol

IUPAC Name

ethyl 3-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-4-3-5-13(8-11)20-16(21)10-24-15-9-12(18)6-7-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

YJKFYDVUGMFPCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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